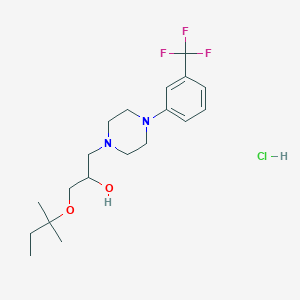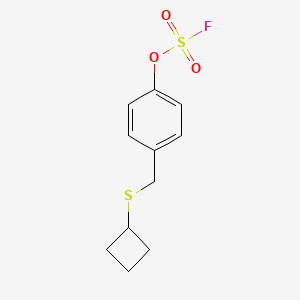
1-(Cyclobutylsulfanylmethyl)-4-fluorosulfonyloxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclobutylsulfanylmethyl)-4-fluorosulfonyloxybenzene is an organic compound characterized by the presence of a cyclobutylsulfanylmethyl group attached to a benzene ring, which also bears a fluorosulfonyloxy substituent
Vorbereitungsmethoden
The synthesis of 1-(Cyclobutylsulfanylmethyl)-4-fluorosulfonyloxybenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Cyclobutylsulfanylmethyl Intermediate: This step involves the reaction of cyclobutylthiol with a suitable alkylating agent to form the cyclobutylsulfanylmethyl intermediate.
Introduction of Fluorosulfonyloxy Group: The intermediate is then reacted with a fluorosulfonylating agent, such as fluorosulfonic acid or its derivatives, under controlled conditions to introduce the fluorosulfonyloxy group onto the benzene ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions to facilitate the desired transformations.
Analyse Chemischer Reaktionen
1-(Cyclobutylsulfanylmethyl)-4-fluorosulfonyloxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be replaced by other nucleophiles under suitable conditions, leading to the formation of different substituted benzene derivatives.
Oxidation and Reduction: The sulfur atom in the cyclobutylsulfanylmethyl group can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols or sulfides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common reagents used in these reactions include nucleophiles like amines or alkoxides, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Cyclobutylsulfanylmethyl)-4-fluorosulfonyloxybenzene has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may be explored for their potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism by which 1-(Cyclobutylsulfanylmethyl)-4-fluorosulfonyloxybenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorosulfonyloxy group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. The cyclobutylsulfanylmethyl group may influence the compound’s overall reactivity and binding affinity through steric and electronic effects.
Vergleich Mit ähnlichen Verbindungen
1-(Cyclobutylsulfanylmethyl)-4-fluorosulfonyloxybenzene can be compared with similar compounds such as:
1-(Cyclopropylsulfanylmethyl)-4-fluorosulfonyloxybenzene: Differing by the cyclopropyl group, this compound may exhibit different reactivity and stability.
1-(Cyclobutylsulfanylmethyl)-4-chlorosulfonyloxybenzene: The presence of a chlorosulfonyloxy group instead of a fluorosulfonyloxy group can lead to variations in chemical behavior and applications.
Eigenschaften
IUPAC Name |
1-(cyclobutylsulfanylmethyl)-4-fluorosulfonyloxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3S2/c12-17(13,14)15-10-6-4-9(5-7-10)8-16-11-2-1-3-11/h4-7,11H,1-3,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQPKQWJJIKKNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)SCC2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 4-(3-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B3014778.png)
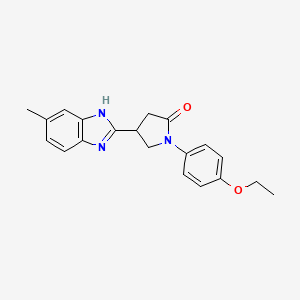
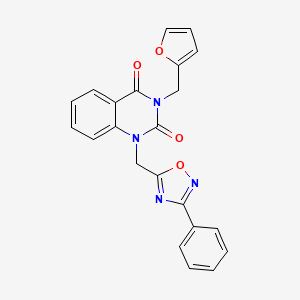
![2-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B3014783.png)

![5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B3014786.png)
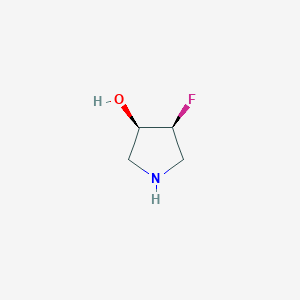
![1H,2H,3H-pyrrolo[3,2-c]pyridin-4-ol hydrochloride](/img/structure/B3014790.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]pyridine-2-carboxamide dihydrochloride](/img/structure/B3014792.png)
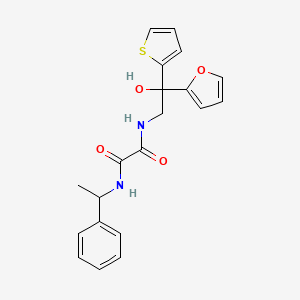

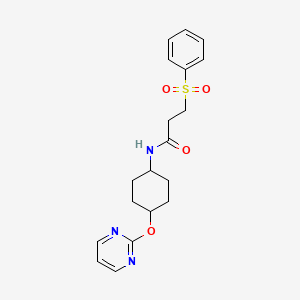
![tert-butyl N-[N'-(6-aminohexyl)-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate](/img/structure/B3014796.png)
